molecular formula C7H16N2O2S B13277351 1-(Pyrrolidine-1-sulfonyl)propan-2-amine

1-(Pyrrolidine-1-sulfonyl)propan-2-amine

Cat. No.: B13277351
M. Wt: 192.28 g/mol
InChI Key: UGPKRZUYGKEPBZ-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-sulfonyl)propan-2-amine (CAS: 1225665-58-6) is a sulfonamide derivative of propan-2-amine, featuring a pyrrolidine ring attached via a sulfonyl group. This structural motif combines the rigidity of the pyrrolidine ring with the electron-withdrawing properties of the sulfonyl group, which may influence its physicochemical and pharmacological behavior. While direct pharmacological or toxicological data on this compound are sparse in the literature, its structural analogs—particularly other propan-2-amine derivatives with sulfur-containing substituents—have been studied for diverse applications, including psychoactive effects, enzyme modulation, and antioxidant properties .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-pyrrolidin-1-ylsulfonylpropan-2-amine

InChI

InChI=1S/C7H16N2O2S/c1-7(8)6-12(10,11)9-4-2-3-5-9/h7H,2-6,8H2,1H3

InChI Key

UGPKRZUYGKEPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N1CCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidine-1-sulfonyl)propan-2-amine typically involves the reaction of pyrrolidine with a sulfonyl chloride, followed by the introduction of a propan-2-amine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-(Pyrrolidine-1-sulfonyl)propan-2-amine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidine-1-sulfonyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines and sulfonamides.

Scientific Research Applications

1-(Pyrrolidine-1-sulfonyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

1-((2-Bromophenyl)thio)propan-2-amine

  • Structure : Features a thioether (-S-) linkage to a 2-bromophenyl group.
  • This compound demonstrated moderate yields (43%) in synthesis and has been explored as a carbonic anhydrase activator .
  • Pharmacological Insight : Sulfur-containing amines often exhibit enzyme-modulating effects, but the sulfonyl group in the target compound may confer greater metabolic stability compared to thioethers .

β-Selenoamines (C1 and C2)

  • Examples : 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) and 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2).
  • Key Differences: Selenium replaces sulfur, forming selenoether bonds. These compounds showed protective effects against oxidative stress in C. elegans, outperforming the classical selenium compound DPDS in efficacy and reduced toxicity .

Substituted Amphetamines with Aromatic Groups

4-Fluoroamphetamine (4-FA)

  • Structure : 1-(4-Fluorophenyl)propan-2-amine.
  • Key Differences : Lacks the pyrrolidine-sulfonyl moiety; instead, it has a fluorinated phenyl group.
  • Pharmacological Insight: 4-FA is a known psychoactive substance with stimulant and entactogen effects, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). Its fluorination enhances metabolic stability compared to non-halogenated amphetamines .

6-APB (Benzofury)

  • Structure : 1-(Benzofuran-6-yl)propan-2-amine.
  • Key Differences : A benzofuran ring replaces the pyrrolidine-sulfonyl group.
  • Pharmacological Insight : 6-APB is a serotonin receptor agonist with entactogen effects similar to MDMA. Its dihydro derivatives (e.g., 5-APDB) are also marketed as "legal highs" .

Sulfonamide and Sulfonyl Derivatives

1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine (DOT)

  • Structure : Combines methoxy, methylthio, and phenyl substituents.
  • Key Differences : The methylthio (-SMe) group is less polar than a sulfonyl group.
  • Pharmacological Insight : DOT is a biased agonist of the 5-HT2A receptor, showing selectivity for β-arrestin signaling over G-protein pathways. This highlights the role of sulfur-containing groups in modulating receptor bias .

Comparative Data Table

Compound Name Substituent(s) Key Pharmacological/Functional Properties Research Findings
1-(Pyrrolidine-1-sulfonyl)propan-2-amine Pyrrolidine-sulfonyl Unknown (theoretical: enzyme inhibition, receptor modulation) Limited data; structural analogs suggest metabolic stability
1-((2-Bromophenyl)thio)propan-2-amine 2-Bromophenyl-thio Carbonic anhydrase activation 43% synthesis yield; moderate activity
4-Fluoroamphetamine (4-FA) 4-Fluorophenyl SNDRA activity; stimulant/entactogen Enhanced metabolic stability vs. amphetamine
6-APB Benzofuran-6-yl 5-HT receptor agonism Marketed as MDMA analog; regulated in many countries
β-Selenoamine C1 p-Tolylselanyl-phenyl Antioxidant in C. elegans Reduced oxidative stress; lower toxicity than DPDS
DOT Dimethoxy-methylthio-phenyl β-arrestin-biased 5-HT2A agonism Potential for psychiatric drug development

Biological Activity

1-(Pyrrolidine-1-sulfonyl)propan-2-amine, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of antimalarial and antibacterial properties. This article synthesizes existing research findings, including synthesis methods, biological assays, and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

1-(Pyrrolidine-1-sulfonyl)propan-2-amine is characterized by its pyrrolidine ring and sulfonamide functionality. The synthesis of related compounds has been explored extensively, particularly in the development of sulphonamide derivatives that exhibit biological activity against various pathogens.

Synthesis Methods

Recent studies have introduced novel synthetic strategies for creating sulphonamide-pyrrolidine derivatives. For instance, the synthesis of carboxamide derivatives bearing sulphonamide groups has shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria. These derivatives demonstrated significant antiplasmodial activity with IC50 values ranging from 2.40 to 8.30 μM .

Antimalarial Activity

Research indicates that compounds similar to 1-(Pyrrolidine-1-sulfonyl)propan-2-amine can effectively target P. falciparum by inhibiting key enzymes involved in the parasite's life cycle. The inhibition of N-myristoyltransferase (NMT), an essential enzyme for myristoylation processes critical for parasite viability, has been highlighted as a promising therapeutic target . The ability of these compounds to disrupt folate biosynthesis further enhances their potential as antimalarial agents.

Table 1: Antimalarial Activity of Sulphonamide Derivatives

CompoundIC50 (μM)Mechanism of Action
10b2.40NMT inhibition
10c3.50Folate biosynthesis disruption
10d5.00Proteolytic stability enhancement
10o8.30Myristoylation inhibition

Antibacterial Activity

In addition to antimalarial effects, pyrrolidine derivatives have demonstrated antibacterial properties. For example, pyrrole-based compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications to the pyrrolidine structure can enhance antibacterial efficacy.

Table 2: Antibacterial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Target Pathogen
Pyrrole Benzamide Derivative3.12Staphylococcus aureus
Pyrrole Derivative A5.00E. coli
Pyrrole Derivative B12.5E. coli

Case Study: Antimalarial Efficacy

A study conducted on a series of new sulphonamide-pyrrolidine derivatives revealed that certain compounds exhibited lethal effects on P. falciparum at low concentrations . The research utilized molecular docking techniques to assess binding affinities, confirming that these compounds could effectively inhibit NMT.

Case Study: Antibacterial Properties

Another investigation focused on the antibacterial properties of pyrrole derivatives against multidrug-resistant strains of bacteria. The results indicated that specific structural modifications led to enhanced activity against resistant strains, showcasing the potential for developing new therapeutic agents based on this framework .

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